2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
説明
2-[(3-Methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a trifluoromethyl group at position 6, a phenyl group at position 3, and a 3-methylbenzylsulfanyl moiety at position 2.
特性
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-13-6-5-7-14(10-13)12-26-18-23-16(19(20,21)22)11-17(25)24(18)15-8-3-2-4-9-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUHFENNCMMYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133966 | |
| Record name | 2-[[(3-Methylphenyl)methyl]thio]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685109-29-9 | |
| Record name | 2-[[(3-Methylphenyl)methyl]thio]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685109-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3-Methylphenyl)methyl]thio]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, with the CAS number 685109-29-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C19H15F3N2OS
- Molar Mass : 376.4 g/mol
- Structural Characteristics : The compound features a pyrimidinone core substituted with a trifluoromethyl group and a sulfanyl moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially increasing bioavailability.
Antimicrobial Activity
Preliminary studies indicate that derivatives of pyrimidinones exhibit significant antimicrobial activity. For instance, related compounds have demonstrated efficacy against various strains of bacteria and fungi. Although specific data on this compound's antimicrobial activity is limited, the structural similarities to other active pyrimidinones suggest potential effectiveness.
Anticancer Activity
Research into the anticancer properties of similar compounds has shown promising results. A study involving various pyrimidinone derivatives revealed that modifications at specific positions can lead to enhanced antiproliferative effects on cancer cell lines. The mechanism often involves interference with DNA replication or apoptosis pathways.
Case Study 1: Anticancer Efficacy
A recent study evaluated the antiproliferative activity of several pyrimidinone derivatives against pancreatic cancer cell lines. The findings indicated that compounds with similar structural motifs to 2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone exhibited IC50 values as low as 0.051 µM against BxPC-3 cells, indicating strong cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | BxPC-3 | 0.051 |
| B | Panc-1 | 0.066 |
| C | WI38 | 0.36 |
This data suggests that structural modifications in pyrimidinones can lead to significant differences in biological activity, warranting further investigation into this specific compound's effects.
Case Study 2: Mechanistic Insights
The mechanism of action for similar compounds often involves DNA intercalation and disruption of cellular processes leading to apoptosis in cancer cells. Structural analysis using X-ray diffraction has confirmed the planar nature of these compounds, which facilitates their interaction with DNA .
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
*Hypothetical values based on structural analogs.
Impact of Substituents on Properties
Benzyl Substituents :
- Electron-Withdrawing Groups (Cl, F) : Increase polarity and binding affinity but reduce solubility (e.g., 2-chloro and 2-fluoro derivatives ).
- Bulky Groups (tert-butyl) : Enhance metabolic stability by shielding reactive sites but may reduce binding efficiency due to steric hindrance .
- Positional Isomerism (3-methyl vs. 4-methyl) : 3-methylbenzyl may induce different spatial orientations in binding pockets compared to 4-methyl .
Position 3 Substituents :
Trifluoromethyl Group : Consistently improves lipophilicity and resistance to oxidative metabolism across all analogs .
Pharmacological Implications
While biological data for the target compound is unavailable, structural analogs suggest:
- Kinase Inhibition Potential: Pyrimidinones with phenyl groups (e.g., ) are explored as kinase inhibitors due to aromatic interactions .
- Solubility Challenges : Halogenated derivatives (e.g., dichloro compound) may require formulation adjustments to address low aqueous solubility .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example:
- Step 1 : React 6-trifluoromethyl-4(3H)-pyrimidinone with a thiolating agent (e.g., 3-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
- Step 2 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Characterization : Use H/C NMR to confirm substitution patterns and LC-MS for purity (>95%). X-ray crystallography (e.g., CCDC deposition) resolves stereochemical ambiguities .
Q. How can researchers validate the structural integrity of this compound and its derivatives?
Methodological Answer:
- Spectroscopy : F NMR is critical for confirming the trifluoromethyl group’s presence and environment. IR spectroscopy identifies carbonyl (C=O) and thioether (C-S) bonds .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the pyrimidinone ring geometry and substituent orientations .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphism .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported synthetic yields for pyrimidinone derivatives?
Methodological Answer: Discrepancies in yields often arise from reaction conditions (e.g., solvent polarity, temperature). To address this:
- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., solvent: DMF vs. THF; temperature: 25°C vs. 60°C) .
- Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps. For example, tert-butyl hydroperoxide-mediated oxidation (as in ) may favor higher yields due to reduced side reactions .
- Comparative Analysis : Benchmark against literature protocols (e.g., Ondi et al.’s brominated pyrimidines for reactivity trends) .
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry contexts?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace 3-methylbenzyl with halogenated benzyl groups) and assess bioactivity.
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays. For example, Darapladib (CAS 356057-34-6), a structurally related pyrimidinone, inhibits phospholipase A2 in atherosclerosis studies .
- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities. The trifluoromethyl group’s electron-withdrawing effects may enhance target interactions .
Key Considerations for Experimental Design
- Regioselectivity : The 2-sulfanyl and 6-trifluoromethyl groups may sterically hinder reactions; use bulky bases (e.g., DBU) to direct substitutions .
- Stability : Monitor hydrolytic degradation of the pyrimidinone ring in aqueous buffers (pH 7.4) via accelerated stability studies .
- Safety : Handle trifluoromethyl intermediates in fume hoods due to potential HF release during decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
